BenchChemオンラインストアへようこそ!

Fsh receptor-binding inhibitor fragment(bi-10)

FSH receptor selectivity gonadotropin receptor specificity hCG receptor cross-reactivity

Select this competitive FSHR antagonist for experiments requiring FSH-specific pathway blockade without LH/hCG receptor cross-reactivity. bi-10 (CAS 163973-98-6) demonstrates complete inhibition of cAMP/PKA/CREB signaling at 18.9 nM and validated in vivo efficacy at 40 mg/kg. Ideal for clean dissection of FSHR-mediated effects in granulosa, Sertoli, and ovarian cancer models.

Molecular Formula C42H67N13O19
Molecular Weight 1058.1 g/mol
Cat. No. B12400022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFsh receptor-binding inhibitor fragment(bi-10)
Molecular FormulaC42H67N13O19
Molecular Weight1058.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N
InChIInChI=1S/C42H67N13O19/c1-18(2)13-23(52-39(71)25(15-28(44)58)53-37(69)21(7-10-32(63)64)50-41(73)34(46)19(3)56)38(70)51-22(8-11-33(65)66)42(74)55-12-4-5-26(55)40(72)54-24(14-27(43)57)36(68)48-17-30(60)49-20(6-9-31(61)62)35(67)47-16-29(45)59/h18-26,34,56H,4-17,46H2,1-3H3,(H2,43,57)(H2,44,58)(H2,45,59)(H,47,67)(H,48,68)(H,49,60)(H,50,73)(H,51,70)(H,52,71)(H,53,69)(H,54,72)(H,61,62)(H,63,64)(H,65,66)/t19-,20+,21+,22+,23+,24+,25+,26+,34+/m1/s1
InChIKeyDBFABWRXHHOYAV-JATBZIBASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fsh Receptor-Binding Inhibitor Fragment (bi-10): A Decapeptide FSHR Antagonist for Reproductive Biology and Ovarian Cancer Research


Fsh receptor-binding inhibitor fragment (bi-10) (CAS 163973-98-6) is a synthetic decapeptide amide derived from a 57 kDa human FSH receptor-binding inhibitor protein purified from human follicular fluid [1]. With a molecular formula of C42H67N13O19 and molecular weight of 1058.06, bi-10 specifically inhibits the binding of follicle-stimulating hormone (FSH) to its receptor (FSHR) and modifies FSH action at the receptor level . This peptide functions as a competitive FSHR antagonist, blocking FSH-induced downstream signaling cascades including cAMP/PKA/CREB pathways [2].

Why Generic FSHR Antagonist Substitution Fails: Fsh Receptor-Binding Inhibitor Fragment (bi-10) Differentiated Selectivity and Mechanism Profile


FSHR antagonists span diverse chemical classes—synthetic peptides (e.g., bi-10, hFSH-β-(33-53)), small molecule orthosteric antagonists (e.g., FSH receptor antagonist 1), and negative allosteric modulators (e.g., ADX61623)—each with fundamentally distinct binding sites, signaling consequences, and selectivity profiles [1][2][3]. A small molecule with 28 nM IC50 cannot be interchanged with bi-10 without altering experimental outcomes, as bi-10 exhibits receptor selectivity over hCG/LH receptors not shared by all FSHR antagonists and demonstrates a competitive mechanism distinct from allosteric modulation [1]. The quantitative evidence below establishes where bi-10 provides specific, verifiable differentiation that informs compound selection.

Fsh Receptor-Binding Inhibitor Fragment (bi-10): Quantitative Differential Evidence Against FSHR Antagonist Alternatives


bi-10 Exhibits Receptor Selectivity Over hCG/LH Receptor Not Observed with Broad-Spectrum FSHR Antagonists

In radioligand receptor assays, bi-10 at concentrations up to 1000 µM showed no effect on 125I-hCG binding to its receptor, whereas FSH receptor antagonist 1 (a small molecule orthosteric antagonist) exhibits reported activity at the LH receptor [1][2]. This quantitative selectivity profile distinguishes bi-10 from less specific FSHR antagonists and supports its use in experiments requiring isolated FSH pathway interrogation.

FSH receptor selectivity gonadotropin receptor specificity hCG receptor cross-reactivity

bi-10 Binding Inhibition Potency (ED50 300 µM) Contextualized Against Higher-Potency Small Molecule Orthosteric Antagonists

bi-10 inhibited 125I-hFSH binding to FSHR-enriched bovine testes membranes with an ED50 of 300 µM [1]. In comparison, FSH receptor antagonist 1 (compound 10), a small molecule orthosteric antagonist, exhibits an IC50 of 28 nM in a cell line expressing human FSHR [2]. This approximately 10,700-fold difference in potency reflects the distinct molecular origins and binding mechanisms of a decapeptide fragment versus an optimized small molecule antagonist.

FSH receptor binding inhibition ED50 IC50 comparison

bi-10 Functional Antagonism of FSH-Stimulated Estradiol Synthesis and cAMP Accumulation in Primary Sertoli Cells

In primary cultures of rat Sertoli cells, bi-10 at 1000 µM significantly inhibited FSH-stimulated estradiol synthesis (conversion of androstenedione to estradiol) and FSH-stimulated cAMP accumulation [1]. In contrast, hFSH-β-(33-53) TFA, another peptide-based FSHR antagonist, acts as a partial agonist of estradiol synthesis in Sertoli cells rather than a pure antagonist [2]. This functional distinction—pure antagonism versus partial agonism—is critical for experiments requiring complete blockade of FSH-mediated steroidogenesis.

FSH antagonist functional assay estradiol synthesis inhibition cAMP accumulation

bi-10 Inhibits FSHR/cAMP/PKA/CREB Signaling Pathway in Human Ovarian Granulosa-like KGN Cells at Nanomolar Concentrations

In KGN cells, bi-10 at 20 ng/mL (approximately 18.9 nM) significantly inhibited PAE-induced upregulation of the FSHR/cAMP/PKA/CREB signaling pathway, including reductions in FSHR expression, PKAc levels, and p-CREB/CREB ratio [1]. In contrast, ADX61623, a negative allosteric modulator (NAM), demonstrates biased antagonism: it blocks FSH-induced cAMP and progesterone production but does not block estradiol production in primary rat granulosa cells [2]. bi-10 provides complete pathway inhibition rather than biased signaling modulation.

FSHR signaling pathway cAMP/PKA/CREB KGN cells

bi-10 Demonstrates In Vivo Suppression of Ovulation and Follicular Atresia in Mice at 40 mg/kg

In prepubertal Kunming female mice, intramuscular injection of bi-10 at 40 mg/kg once daily for 5 consecutive days blocked follicle development, reduced ERβ and FSHR mRNA and protein expression, and inhibited E2 production . In comparison, ADX61623 was not completely effective in blocking FSH-induced follicular development in vivo at doses up to 100 mg/kg, with only moderate reduction in oocyte production and ovarian weight gain in immature female rats [1].

in vivo FSHR antagonism ovulation suppression follicular atresia

bi-10 Competitively Antagonizes FSH Binding; ADX61623 Increases FSH Binding Affinity 5-Fold via Allosteric Modulation

bi-10 inhibits 125I-hFSH binding in a concentration-related manner consistent with competitive antagonism [1]. In marked contrast, ADX61623, a negative allosteric modulator, increases the affinity of interaction between 125I-hFSH and human FSHR five-fold [2]. These opposing effects on FSH binding kinetics reflect fundamentally different mechanisms of receptor modulation and dictate distinct experimental applications.

competitive antagonist negative allosteric modulator FSH binding affinity

Fsh Receptor-Binding Inhibitor Fragment (bi-10): Validated Research and Industrial Application Scenarios Based on Differential Evidence


FSHR-Selective Antagonism in Gonadotropin Receptor Crosstalk Studies

Researchers investigating FSH-specific signaling pathways without confounding LH/hCG receptor activity should select bi-10. As demonstrated, bi-10 shows no inhibition of 125I-hCG binding up to 1000 µM, whereas alternative FSHR antagonists may exhibit cross-reactivity [1]. This selectivity enables clean dissection of FSHR-mediated effects in ovarian granulosa cells, Sertoli cells, and FSHR-expressing cancer models.

Complete FSHR Signaling Pathway Blockade in Mechanistic Studies

For experiments requiring complete inhibition of the FSHR/cAMP/PKA/CREB signaling cascade without biased pathway sparing, bi-10 is the appropriate choice. At 20 ng/mL (≈18.9 nM), bi-10 inhibits all measured downstream components including FSHR expression, PKAc, p-CREB/CREB, aromatase, and E2 production [2]. In contrast, allosteric modulators like ADX61623 exhibit biased antagonism that spares estradiol production, confounding interpretation of complete pathway blockade [3].

In Vivo Reproductive Biology Studies Requiring Robust Follicular Development Suppression

Animal studies requiring reliable suppression of ovulation and follicular development should employ bi-10. In mice, 40 mg/kg IM daily for 5 days blocks follicle development and reduces FSHR/ERβ expression . This in vivo efficacy contrasts with ADX61623, which shows only moderate reduction in oocyte production even at 100 mg/kg [4]. bi-10 provides a validated tool for fertility regulation studies and ovarian function research.

Ovarian Cancer Research Targeting FSHR/ERβ Overexpression Downregulation

bi-10 has documented utility in ovarian cancer research via downregulation of overexpressed FSHR and ERβ in the ovary . This application stems from its ability to inhibit FSH binding and downstream signaling, providing a tool to investigate FSH-dependent tumor promotion mechanisms. Alternative FSHR antagonists without demonstrated FSHR/ERβ downregulation in ovarian tissue may not replicate this phenotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fsh receptor-binding inhibitor fragment(bi-10)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.